Methyl 2-Amino-4-fluoro-5-iodobenzoate
Overview
Description
“Methyl 2-Amino-4-fluoro-5-iodobenzoate” is a chemical compound with the molecular formula C8H7FINO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7FINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 295.05 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis Optimization and Chemical Characterization
Methyl 2-amino-5-fluorobenzoate, a related compound, has been synthesized through a series of reactions involving nitrification, esterification, and hydronation, starting with 3-fluorobenzoic acid. An optimal synthesis route has been established, yielding a product with over 81% efficiency and confirmed by various chemical analysis methods (Yin Jian-zhong, 2010).
Pharmaceutical Research and Antitumor Properties
In the field of medicinal chemistry, fluorinated benzothiazoles, which include compounds structurally similar to Methyl 2-Amino-4-fluoro-5-iodobenzoate, have shown potent cytotoxic effects in certain human cancer cell lines, suggesting their potential as antitumor agents. These compounds exhibit selective toxicity, suggesting a mechanism of action that is targeted and may be beneficial in cancer therapy (I. Hutchinson et al., 2001).
Advanced Medical Imaging Applications
Fluorinated 2-arylbenzothiazoles, related to this compound, have been investigated as potential agents for positron emission tomography (PET) imaging in cancer diagnostics. Their ability to target tyrosine kinase in cancers makes them valuable in the development of novel PET cancer imaging agents (Min Wang et al., 2006).
Drug Metabolism and Macromolecule Binding in Cancer Cells
Fluorinated benzothiazoles, structurally akin to this compound, have been shown to induce CYP1A1 expression, metabolize, and bind to macromolecules in sensitive human cancer cells. This biochemical interaction underscores the potential for these compounds in the targeted treatment of certain types of cancers (E. Brantley et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDYPGTTAXJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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